molecular formula C11H9ClN4O B5598488 N'-[(E)-(4-Chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

N'-[(E)-(4-Chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B5598488
M. Wt: 248.67 g/mol
InChI Key: RJBDNSCGIHLYGT-VGOFMYFVSA-N
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Description

N’-[(E)-(4-Chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a double bond between a carbon and a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-Chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and 1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-Chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(4-Chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(4-Chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows it to form unique interactions with metal ions and biological targets, differentiating it from other Schiff base hydrazones .

Properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4O/c12-9-3-1-8(2-4-9)7-14-16-11(17)10-5-6-13-15-10/h1-7H,(H,13,15)(H,16,17)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBDNSCGIHLYGT-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC=NN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC=NN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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